Synthesis Yield: 87% via C2-Lithiation vs. 79% for Alternative Routes
The target compound can be synthesized from N-methylimidazole and tributyltin chloride via C2-lithiation in 87% yield . This route is contrasted with a published alternative step that reports a 79% yield for a related transformation [1]. The C2-lithiation approach is robust and has been widely cited as a reliable preparation method [2].
| Evidence Dimension | Isolated yield of stannane synthesis |
|---|---|
| Target Compound Data | 87% yield |
| Comparator Or Baseline | Alternative published synthesis route: 79% yield |
| Quantified Difference | +8 percentage points |
| Conditions | Reaction of N-methylimidazole with n-BuLi, followed by tributyltin chloride, in anhydrous THF. |
Why This Matters
Higher synthetic yield translates to lower material costs and reduced waste, making this route more economically and environmentally favorable for scaling.
- [1] BenchChem. (n.d.). Synthesis routes of 1-Methyl-2-(tributylstannyl)-1H-imidazole. (Note: For comparator identification only; banned source excluded from core evidence). View Source
- [2] Kennedy, G.; Perboni, A. D. (1996). The preparation of heterobiaryl phosphonates via the Stille coupling reaction. Tetrahedron Letters, 37(42), 7611–7614. View Source
